3,5-Dichloro-4-methoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVHEVYYSJVNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3,5 Dichloro 4 Methoxybenzamide and Its Analogues
Precursor Synthesis Approaches
The foundation of a successful synthesis of 3,5-dichloro-4-methoxybenzamide lies in the efficient preparation of its core precursors. The two primary intermediates that are commonly synthesized are 3,5-dichloro-4-methoxybenzoic acid and 3,5-dichloro-4-methoxybenzaldehyde (B2560759).
Synthesis of 3,5-Dichloro-4-methoxybenzoic Acid Derivatives
Several routes to 3,5-dichloro-4-methoxybenzoic acid have been reported, often starting from more readily available materials. One common method involves the chlorination and subsequent functionalization of a simpler benzoic acid derivative. For instance, a patented method describes the synthesis starting from p-methylbenzoic acid, which undergoes esterification, chlorination, and hydrolysis to yield the desired product. nih.gov Another approach starts with 2-amino-4-methyl-3,5-dichlorobenzoic acid, which is then subjected to diazotization to remove the amino group. nih.gov
A different synthetic strategy utilizes 3,5-dichlorobenzoic acid as the starting material. This can be synthesized from 3,5-dichloroanthranilic acid through a diazotization reaction, followed by treatment with ethanol. nih.gov The resulting 3,5-dichlorobenzoic acid can then be methoxylated to introduce the methoxy (B1213986) group at the 4-position, although specific conditions for this transformation on this particular substrate require further investigation.
A notable synthesis of 3,5-dichloro-4-methoxybenzoic acid methyl ester starts from 3,5-dihalogeno-4-hydroxybenzoic acid methyl esters. nih.gov These precursors are reacted with agents like benzenesulfonyl isocyanate, followed by methylation. nih.gov
| Starting Material | Key Steps | Product | Reference |
| p-Methylbenzoic acid | Esterification, Chlorination, Hydrolysis | 3,5-Dichloro-4-methylbenzoic acid | nih.gov |
| 2-Amino-4-methyl-3,5-dichlorobenzoic acid | Diazotization | 3,5-Dichloro-4-methylbenzoic acid | nih.gov |
| 3,5-Dichloroanthranilic acid | Diazotization, Reaction with ethanol | 3,5-Dichlorobenzoic acid | nih.gov |
| 3,5-Dihalogeno-4-hydroxybenzoic acid methyl ester | Reaction with benzenesulfonyl isocyanate, Methylation | 3,5-Dichloro-4-methoxy-benzoic acid methyl ester | nih.gov |
Synthesis of 3,5-Dichloro-4-methoxybenzaldehyde as an Intermediate
The synthesis of 3,5-dichloro-4-methoxybenzaldehyde often proceeds through the formation of 3,5-dichloro-4-hydroxybenzaldehyde. A documented method for preparing this hydroxybenzaldehyde derivative involves the reaction of 2,6-dichlorophenol (B41786) with hexamethylenetetramine in glacial acetic acid, followed by treatment with sulfuric acid. google.com This reaction, a form of the Duff reaction, provides the aldehyde in good yield.
The subsequent and crucial step is the methylation of the hydroxyl group to a methoxy group. This transformation can typically be achieved using common methylating agents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. While specific optimized conditions for this particular substrate are not extensively detailed in readily available literature, the general principles of Williamson ether synthesis are applicable.
| Starting Material | Key Reagents | Intermediate/Product | Reference |
| 2,6-Dichlorophenol | Hexamethylenetetramine, Acetic Acid, Sulfuric Acid | 3,5-Dichloro-4-hydroxybenzaldehyde | google.com |
| 3,5-Dichloro-4-hydroxybenzaldehyde | Dimethyl sulfate or Methyl iodide, Base | 3,5-Dichloro-4-methoxybenzaldehyde | General Knowledge |
Amidation Reactions for Benzamide (B126) Formation
The conversion of the carboxylic acid or its activated derivatives into the corresponding amide is a critical step in the synthesis of this compound.
Coupling of Acid Chlorides with Amines
A highly effective and widely used method for amide bond formation is the reaction of an acid chloride with an amine. sci-hub.sehud.ac.uk The precursor, 3,5-dichloro-4-methoxybenzoic acid, can be converted to its more reactive acid chloride, 3,5-dichloro-4-methoxybenzoyl chloride, using standard chlorinating agents like thionyl chloride or oxalyl chloride. researchgate.netillinois.edu
The resulting 3,5-dichloro-4-methoxybenzoyl chloride can then be reacted with ammonia (B1221849) (in the form of ammonium (B1175870) hydroxide (B78521) or ammonia gas) to produce the primary amide, this compound. Alternatively, it can be reacted with a primary or secondary amine to generate the corresponding N-substituted benzamide analogs. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. sci-hub.sehud.ac.uk
Optimization of Reaction Conditions for Yield and Purity
The yield and purity of the final benzamide product are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the nature of the base used.
For the amidation of acid chlorides, solvents such as dichloromethane, tetrahydrofuran, or toluene (B28343) are commonly employed. sci-hub.se The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions. The choice of amine and its stoichiometry also play a crucial role. For instance, the reaction with less nucleophilic amines may require more forcing conditions.
Process Development and Scale-Up Methodologies
The transition from a laboratory-scale synthesis to a large-scale industrial process presents several challenges that need to be addressed through careful process development and optimization. For the synthesis of this compound, key considerations include the cost and availability of starting materials, the safety of the chemical processes, and the efficiency and scalability of each synthetic step.
Process development often involves a detailed study of each reaction to identify critical process parameters and establish robust operating ranges. This can include optimizing reaction concentrations, temperatures, and addition rates to maximize yield and minimize impurity formation. For instance, in the chlorination step to form the acid chloride, careful control of temperature and the removal of gaseous byproducts are essential for safety and product quality. researchgate.net
Modern approaches to process development often utilize high-throughput experimentation and statistical design of experiments (DoE) to rapidly screen a wide range of reaction conditions and identify optimal parameters. This data-driven approach can accelerate the development timeline and lead to more robust and efficient manufacturing processes.
Derivatization Strategies on the Amide Nitrogen and Aromatic Rings for Novel Analogues
The generation of novel analogues from this compound hinges on two primary sites of modification: the amide nitrogen and the aromatic ring. These sites offer distinct opportunities for structural diversification, leading to compounds with potentially altered biological activities, physicochemical properties, and target specificities.
Derivatization of the Amide Nitrogen
The amide nitrogen of this compound provides a key handle for the introduction of a wide array of substituents through N-alkylation and N-arylation reactions. These modifications can significantly impact the compound's polarity, steric bulk, and hydrogen bonding capabilities.
N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be achieved through various synthetic methods. Asymmetric N,N-dialkyl-3,5-dichlorobenzamides have been prepared and evaluated for their biological activities. nih.gov These syntheses involved the introduction of branched or linear, saturated or unsaturated C3 or C4 alkyl groups onto the amide nitrogen. nih.gov The general approach for N-alkylation of amides often involves the use of alkyl halides in the presence of a base to deprotonate the amide nitrogen, facilitating nucleophilic attack on the alkyl halide. Another environmentally benign method involves the use of alcohols as alkylating agents, which generates water as the sole byproduct. rsc.org Catalytic systems, such as those based on copper and magnesium silicate, have been employed for the N-alkylation of amines with alcohols in the presence of hydrogen. google.com While not directly reported for this compound, these methods provide a viable template for its N-alkylation.
N-Arylation: The introduction of aryl groups at the amide nitrogen leads to the formation of N-aryl benzamides. Copper-catalyzed N-arylation of amides using arylboronic acids, a variant of the Chan-Lam coupling, is a well-established method. mdpi.comnih.gov This reaction allows for the formation of a carbon-nitrogen bond between the amide and an aromatic ring. Iron-catalyzed N-arylation of N-methoxy amides has also been developed, offering an alternative catalytic system. acs.org Furthermore, metal-free O-arylation of N-alkoxybenzamides using aryl(trimethoxyphenyl)iodonium salts has been reported, which under certain conditions can also lead to N-arylated products. researchgate.net These methodologies suggest that this compound could be N-arylated using appropriate aryl donors and catalytic systems.
| Reaction Type | Reagents and Conditions | Product Type | Key Findings |
| N-Alkylation | Alkyl halides, Base | N-Alkyl-3,5-dichlorobenzamides | Asymmetric N,N-dialkyl-3,5-dichlorobenzamides have been synthesized. nih.gov |
| N-Alkylation | Alcohols, Catalyst (e.g., Cu/Mg silicate), H₂ | N-Alkyl-3,5-dichlorobenzamides | An environmentally friendly alternative to alkyl halides. rsc.orggoogle.com |
| N-Arylation | Arylboronic acids, Copper catalyst (e.g., CuI), Base | N-Aryl-3,5-dichlorobenzamides | A common method for C-N bond formation. mdpi.com |
| N-Arylation | Arylboronic acids, Iron catalyst | N-Aryl-3,5-dichlorobenzamides | An alternative catalytic approach. acs.org |
Derivatization of the Aromatic Ring
The aromatic ring of this compound offers multiple positions for substitution, allowing for the introduction of new functional groups that can dramatically alter the molecule's electronic and steric properties. The existing substituents—two chlorine atoms, a methoxy group, and an amide group—exert significant directing effects on incoming electrophiles or play a crucial role in metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution: The electron-donating methoxy group is a strong activating group and an ortho-, para-director, while the chlorine atoms and the amide group (specifically, the carbonyl group) are deactivating and meta-directing. msu.edu The interplay of these directing effects determines the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. For instance, in the nitration of 1,3-dichloro-2-nitrobenzene, the reaction proceeds, and the kinetics have been studied. rsc.org Given the substitution pattern of this compound, electrophilic attack is sterically hindered at the positions ortho to the methoxy group by the adjacent chlorine atoms. Therefore, substitution would be predicted to occur at the remaining unsubstituted position on the ring, influenced by the combined directing effects of the existing groups.
Nucleophilic Aromatic Substitution (SNA_r): Aromatic rings bearing electron-withdrawing groups and a good leaving group can undergo nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.comlibretexts.org The two chlorine atoms on the ring of this compound can potentially act as leaving groups. The reaction is facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com While the amide group is deactivating, its electron-withdrawing effect might not be sufficient to strongly promote SNAr. However, under forcing conditions or with highly reactive nucleophiles, substitution of one or both chlorine atoms may be possible. For example, the reaction of 3,4-dichloronitrobenzene (B32671) with sodium methoxide (B1231860) proceeds via an SNAr mechanism. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms on the aromatic ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This methodology could be applied to this compound to replace one or both chlorine atoms with various aryl, heteroaryl, or alkyl groups, thus generating a wide range of biaryl and other substituted analogues. capes.gov.brresearchgate.net The efficiency of Suzuki coupling reactions can be influenced by the choice of catalyst, ligands, base, and solvent. libretexts.org
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.orgnih.govwikipedia.org This strategy would allow for the introduction of a diverse range of primary and secondary amines at the positions of the chlorine atoms on the aromatic ring of this compound, leading to novel amino-substituted analogues. The choice of phosphine (B1218219) ligands is crucial for the success of this reaction, with sterically hindered ligands often proving to be highly effective. wikipedia.org
| Reaction Type | Key Reagents | Potential Modification Site(s) | Expected Product Type |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Aromatic Ring | Nitro-3,5-dichloro-4-methoxybenzamides |
| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., alkoxides, amines) | C-Cl bonds | Alkoxy- or amino-substituted dichlorobenzamides |
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acids, Pd catalyst, Base | C-Cl bonds | Aryl- or alkyl-substituted dichlorobenzamides |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | C-Cl bonds | Amino-substituted dichlorobenzamides |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
In the ¹H NMR spectrum of a related compound, 4-methoxybenzamide (B147235), the aromatic protons appear as a multiplet between δ 7.80-7.77 ppm and a doublet at δ 6.95-6.92 ppm. rsc.org The methoxy (B1213986) group protons are observed as a sharp singlet at approximately δ 3.80 ppm. rsc.org For 3,5-Dichloro-4-methoxybenzamide, the two equivalent aromatic protons would be expected to produce a singlet in the aromatic region of the spectrum. The protons of the amide group typically appear as a broad singlet, and the methoxy protons would also present as a singlet.
The ¹³C NMR spectrum provides insight into the carbon framework. In 4-methoxybenzamide, the carbonyl carbon resonates at approximately δ 168.9 ppm, while the aromatic carbons appear in the δ 113.8-162.6 ppm range. rsc.org The methoxy carbon is typically found around δ 55.0 ppm. rsc.org For this compound, the introduction of the chlorine atoms would influence the chemical shifts of the aromatic carbons due to their electronegativity and anisotropic effects. chemconnections.org The number of distinct signals in the ¹³C NMR spectrum can confirm the symmetry of the molecule. chemconnections.org The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like HMQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Methoxybenzamide Scaffolds
| Assignment | 4-Methoxybenzamide ¹H (ppm) rsc.orgchemicalbook.com | 4-Methoxybenzamide ¹³C (ppm) rsc.org |
| Aromatic CH | 7.80-7.77 (m), 6.95-6.92 (d) | 113.8, 129.3, 125.5, 162.6 |
| Amide NH₂ | 6.0 (br s) | - |
| Methoxy OCH₃ | 3.80 (s) | 55.0 |
| Carbonyl C=O | - | 168.9 |
Note: Data for 4-methoxybenzamide is provided for comparative purposes. Chemical shifts for this compound would be influenced by the chloro substituents.
Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Characterization
Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups and electronic properties of this compound.
FT-IR Spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. nih.gov For a benzamide (B126) structure, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amide typically appear in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a strong absorption usually found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1640-1550 cm⁻¹. Additionally, C-O stretching of the methoxy group would be present, and C-Cl stretching vibrations would appear in the lower frequency region of the spectrum. The analysis of the FT-IR spectrum of this compound would confirm the presence of these key functional groups. nih.goviomcworld.com
UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The presence of chromophores, such as the benzene (B151609) ring and the carbonyl group, gives rise to characteristic absorption bands. The conjugation of the benzene ring with the carbonyl group influences the wavelength of maximum absorption (λmax). The methoxy group, being an auxochrome, can also cause a shift in the absorption bands. thieme-connect.de The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to the π → π* transitions of the aromatic system and n → π* transitions of the carbonyl group. researchgate.net
Table 2: Expected FT-IR and UV-Vis Spectral Features for this compound
| Spectroscopic Technique | Expected Feature | Approximate Wavenumber (cm⁻¹)/Wavelength (nm) |
| FT-IR | N-H Stretching (Amide) | 3400-3200 |
| FT-IR | C=O Stretching (Amide I) | 1680-1630 |
| FT-IR | N-H Bending (Amide II) | 1640-1550 |
| FT-IR | C-O Stretching (Methoxy) | ~1250 |
| FT-IR | C-Cl Stretching | Below 800 |
| UV-Vis | π → π* (Aromatic) | ~200-280 nm |
| UV-Vis | n → π* (Carbonyl) | >280 nm |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. chemguide.co.uk High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nih.gov
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Electron impact ionization often causes the molecular ion to fragment into smaller, charged species. libretexts.org The fragmentation pattern provides valuable clues about the molecule's structure. For this compound, common fragmentation pathways could include the loss of the amide group (•NH₂), the methoxy group (•OCH₃), or a chlorine atom (•Cl). libretexts.org The formation of stable acylium ions is also a common fragmentation pathway for amides. libretexts.org Analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.net
Table 3: Predicted Mass Spectrometry Data for this compound (C₈H₇Cl₂NO₂)
| Ion | Formula | Predicted m/z (for ³⁵Cl) | Significance |
| [M]⁺ | C₈H₇Cl₂NO₂ | 220 | Molecular Ion |
| [M-NH₂]⁺ | C₈H₆Cl₂O₂ | 204 | Loss of amide radical |
| [M-OCH₃]⁺ | C₈H₄Cl₂NO | 189 | Loss of methoxy radical |
| [M-Cl]⁺ | C₈H₇ClNO₂ | 185 | Loss of chlorine radical |
| [C₇H₄Cl₂O]⁺ | C₇H₄Cl₂O | 175 | Acylium ion formation |
Crystallographic Analysis of this compound Derivatives and Related Compounds
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures, such as derivatives of dichlorobenzamide, offers significant insights into its likely solid-state conformation and intermolecular interactions. researchgate.net
Studies on dichlorobenzamide derivatives reveal that the amide group can participate in hydrogen bonding, often forming chains or dimeric structures in the crystal lattice. researchgate.net For instance, in the crystal structure of 3,5-dichloro-N-(4-chlorophenyl)benzamide, N–H···O hydrogen bonds are observed. researchgate.net The planarity of the benzamide moiety and the dihedral angles between the aromatic ring and the amide group are key structural features determined by crystallography.
Mechanistic Studies of Biological Activities of 3,5 Dichloro 4 Methoxybenzamide and Its Chemical Analogues
Enzyme Inhibition Profiles
The ability of 3,5-Dichloro-4-methoxybenzamide and related compounds to inhibit specific enzymes is a key area of research, providing insights into their potential therapeutic applications.
Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various cellular processes. nih.gov Inhibition of PDEs, particularly PDE4, has been identified as a promising strategy for treating inflammatory diseases. nih.gov The inhibition of PDE4 leads to an increase in intracellular cAMP, which can modulate the response of various immune and inflammatory cells. nih.govnih.gov
While direct studies on this compound's PDE inhibitory activity are not extensively detailed in the provided results, the structurally related benzamide (B126) scaffold is a common feature in known PDE inhibitors. For instance, a series of N-phenylbenzamides have been synthesized and evaluated for their biological activities. mdpi.com Furthermore, research into PDE4 inhibitors has led to the development of compounds with a dichlorinated phenyl ring, a feature shared with this compound. An example is SCH 351591, N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide, which is a potent and selective PDE4 inhibitor. encyclopedia.pub Its metabolite, SCH 365351, also demonstrates significant PDE4 inhibitory activity. encyclopedia.pub
The selectivity for PDE subtypes is a critical aspect of inhibitor development to minimize side effects. nih.gov Inhibition of PDE4B and PDE4D subtypes, in particular, is linked to the anti-inflammatory effects of these inhibitors. nih.gov The development of next-generation PDE4 inhibitors focuses on selective targeting of these subtypes. nih.gov While specific data on the PDE4 subtype selectivity of this compound is not available, the general importance of the benzamide and dichlorinated phenyl structures in PDE inhibition suggests a potential for such activity.
| Compound | Key Structural Features | Reported Activity | Reference |
|---|---|---|---|
| SCH 351591 | 3,5-dichloro-4-pyridinyl residue, carboxamide | Potent and selective PDE4 inhibitor (IC50 = 20 nM for its metabolite) | encyclopedia.pub |
| Roflumilast | Benzamide derivative | Pan-PDE4 inhibitor | nih.gov |
| Apremilast | Phthalimide derivative with structural similarities to benzamides | Pan-PDE4 inhibitor | nih.gov |
Cytokinin oxidase/dehydrogenase (CKX) is a key enzyme in the regulation of cytokinin levels in plants, which are crucial hormones for plant growth and development. portlandpress.comnih.govnih.gov Inhibition of CKX can lead to increased cytokinin concentrations, potentially enhancing agricultural traits. portlandpress.com
While direct evidence for this compound as a CKX inhibitor is not present, the core benzamide structure is found in compounds that have been investigated for such activity. For example, 2-(3-(3-chlorophenyl)ureido)-4-methoxybenzamide and its derivatives have been studied as CKX inhibitors. portlandpress.com The presence of halogen substituents on the phenyl ring has been shown to influence the inhibitory strength against different CKX isozymes. portlandpress.com Specifically, any halogen atom in the meta position of either phenyl ring in diphenylurea derivatives tends to increase the inhibitory activity towards ZmCKX1. portlandpress.com
Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of extracellular matrix components. nih.govnih.gov Their dysregulation is implicated in various pathological conditions, including cancer and inflammatory disorders, making them a target for therapeutic intervention. nih.govnih.gov
There is no direct information in the search results to suggest that this compound is an inhibitor of MMPs. The primary mechanisms of MMP inhibition typically involve a zinc-binding group, such as a hydroxamic acid, carboxylic acid, or sulfhydryl group, which interacts with the zinc ion in the enzyme's active site. nih.gov
Antimicrobial Activity Investigations (Antibacterial, Antifungal)
The antimicrobial properties of this compound and its analogues have been investigated against various pathogens. A related compound, 3,5-dichloro-4-methoxybenzaldehyde (B2560759), produced by the mushroom Porostereum spadiceum, has demonstrated significant antimicrobial activity. nih.gov This volatile compound was effective against plant-pathogenic bacteria and fungi, inhibiting bacterial colonization at 10 μg/ml and fungal conidial germination at 0.1-1 μg/ml. nih.gov
Furthermore, studies on N-phenylbenzamides have shown that the presence of methoxy (B1213986) and halo substituents can slightly increase their antibacterial activities. mdpi.com These derivatives have demonstrated the ability to inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Candida albicans. mdpi.com Another related compound, 2-hydroxy-4-methoxybenzaldehyde, has also exhibited broad-spectrum antimicrobial activity. nih.gov
| Compound | Activity | Target Organisms | Reference |
|---|---|---|---|
| 3,5-dichloro-4-methoxybenzaldehyde | Inhibited bacterial colonization at 10 μg/ml and fungal conidial germination at 0.1-1 μg/ml | Plant-pathogenic bacteria and fungi | nih.gov |
| N-phenylbenzamides with methoxy and halo substituents | Inhibited growth | Staphylococcus aureus, Escherichia coli, Candida albicans | mdpi.com |
| 2-hydroxy-4-methoxybenzaldehyde | MIC values from 80 μg/mL to 300 μg/mL | Various bacteria and fungi | nih.gov |
Antiplasmodial Activity Evaluation
Malaria, caused by Plasmodium parasites, remains a significant global health issue, and the search for new antiplasmodial compounds is crucial. nih.govscielo.br While there is no specific mention of this compound in the context of antiplasmodial activity, research on related structural motifs provides some insights. For instance, the synthesis and evaluation of benzimidazole (B57391) derivatives have been conducted to assess their activity against P. falciparum. nih.gov
Additionally, a study on the synthetic compound 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one, which shares a methoxyphenyl group, evaluated its antimalarial activity. scielo.br A series of 3,5-diarylidenetetrahydro-2H-pyran-4(3H)-ones were also screened for their in vitro antiplasmodial activities against different strains of Plasmodium falciparum. malariaworld.org These studies highlight the potential of compounds with similar structural features to exhibit antiplasmodial effects.
Anticonvulsant Properties in Preclinical Models
The evaluation of anticonvulsant properties is often conducted using preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests in mice. nih.gov A study on a series of mono-, di-, and trimethylated derivatives of 4-chloro- and 4-methoxybenzanilide revealed anticonvulsant activity. nih.gov Specifically, 4-methoxy-2,6-dimethylbenzanilide showed a median anticonvulsant potency (ED50) of 18.58 mg/kg in the MES test when administered intraperitoneally. nih.gov
While direct preclinical data for this compound is not available in the provided results, the activity of its structural analogues suggests that the benzamide scaffold is a promising pharmacophore for anticonvulsant drug discovery. Further research on other pyrrolidine-2,5-dione derivatives has also identified compounds with broad-spectrum anticonvulsant properties in various animal seizure models. nih.gov
| Compound | Preclinical Model | ED50 (mg/kg, i.p.) | Reference |
|---|---|---|---|
| 4-methoxy-2,6-dimethylbenzanilide | Maximal Electroshock (MES) test in mice | 18.58 | nih.gov |
Exploration of Other Reported Biological Targets and Signaling Pathways
The biological activities of substituted benzamides are diverse, largely influenced by the nature and position of substituents on the benzamide scaffold. researchgate.net This class of compounds has been reported to interact with a wide array of biological targets, leading to various pharmacological effects.
One of the most well-documented activities of benzamides is their interaction with dopamine (B1211576) receptors. nih.gov Compounds like sulpiride (B1682569) and amisulpride (B195569) are known to be selective antagonists of dopamine D2 and D3 receptors, a mechanism that underlies their use as atypical antipsychotics and for treating dysthymia. nih.gov The proposed mechanism involves the modulation of the dopaminergic system in the mesocorticolimbic pathway, which is crucial for processing cognition and emotion. nih.gov
Furthermore, some benzamide derivatives have been shown to induce apoptosis in cancer cells. For instance, the N-substituted benzamide, declopramide, has been observed to trigger the release of cytochrome c and activate caspase-9 in preclinical cancer cell line models. nih.gov This suggests a pro-apoptotic mechanism that can be independent of p53 activation. nih.gov The broader family of benzamides has also been investigated for its potential to inhibit enzymes crucial for cancer cell survival, such as poly(ADP-ribose)polymerase (PARP), which is involved in DNA repair. nih.gov Benzamide riboside, an analogue, is metabolized to an NAD analogue that inhibits inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the synthesis of guanine (B1146940) nucleotides essential for proliferating cells. nih.gov
In the realm of antimicrobial research, certain benzothiazole (B30560) derivatives containing an amide moiety have demonstrated antibacterial activity. rsc.org Structure-activity relationship studies indicate that the electronic and lipophilic characteristics of the phenyl ring significantly impact their antimicrobial efficacy. rsc.org The introduction of chlorine atoms, a key feature of this compound, can increase the lipophilicity of a molecule, potentially enhancing its ability to partition into cell membranes and interact with biological targets. nih.gov
Other reported activities for substituted benzamides include carbonic anhydrase and acetylcholinesterase inhibition, highlighting their potential in addressing conditions like glaucoma and neurodegenerative diseases. nih.gov The wide range of biological activities underscores the versatility of the benzamide pharmacophore in medicinal chemistry. researchgate.net
In Vitro Cellular Assays for Biological Response Profiling
The in vitro evaluation of substituted benzamides involves a variety of cellular assays to elucidate their biological effects and mechanisms of action.
Cytotoxicity and anti-proliferative activity are commonly assessed using cancer cell lines. For example, studies on trimethoxyphenyl-based analogues have utilized hepatocellular carcinoma (HepG2) cells to determine their cytotoxic potency, often expressed as IC50 values. nih.gov In such studies, compounds that exhibit significant activity are further investigated for their effects on the cell cycle and apoptosis. DNA flow cytometry is a key technique used to analyze cell cycle distribution, identifying potential blocks at phases like G2/M. nih.govnih.gov The induction of apoptosis can be confirmed through assays that measure the externalization of phosphatidylserine (B164497) (e.g., Annexin V staining) and changes in mitochondrial membrane potential. nih.gov
To investigate the specific molecular targets, enzyme inhibition assays are crucial. For instance, the inhibitory activity of benzamide analogues against enzymes like IMPDH, carbonic anhydrase, and acetylcholinesterase is quantified using purified enzymes and measuring the conversion of a substrate in the presence of the inhibitor. nih.govnih.gov
In the context of antimicrobial activity, the minimum inhibitory concentration (MIC) is a standard in vitro parameter determined against various bacterial and fungal strains to assess the potency of the compounds. rsc.org
The table below summarizes the types of in vitro assays used for profiling the biological responses of benzamide derivatives, drawing from studies on analogous compounds.
| Assay Type | Purpose | Cell Lines/System | Key Findings for Analogues |
| Cytotoxicity Assay (e.g., MTT, SRB) | To determine the concentration of the compound that inhibits cell growth by 50% (IC50). | HepG2, HL-60, 70Z/3 | Certain trimethoxyphenyl and N-substituted benzamides show potent cytotoxicity against cancer cell lines. nih.govnih.gov |
| Cell Cycle Analysis | To identify the effects of the compound on cell cycle progression. | 70Z/3, HL-60 | Declopramide, an N-substituted benzamide, induces a G2/M cell cycle block. nih.gov |
| Apoptosis Assays (e.g., Annexin V) | To detect and quantify programmed cell death. | HepG2 | Trimethoxyphenyl-based analogues can induce a significant increase in apoptotic cells. nih.gov |
| Enzyme Inhibition Assays | To measure the inhibitory activity against specific enzymes. | Purified IMPDH, Carbonic Anhydrase, Acetylcholinesterase | Benzamide analogues have shown inhibitory activity against IMPDH, carbonic anhydrases, and acetylcholinesterase. nih.govnih.gov |
| Minimum Inhibitory Concentration (MIC) | To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. | S. aureus, E. coli, S. typhi, K. pneumoniae | Benzothiazole derivatives with an amide moiety exhibit potent antibacterial activity. rsc.org |
Pharmacological Studies in Animal Models Focusing on Mechanism and Efficacy
Animal models are instrumental in evaluating the central nervous system (CNS) effects of benzamides. For example, newly synthesized benzamides have been tested in mice to assess their impact on motor activity and exploratory behavior, which can indicate potential neuroleptic or sedative properties. mdpi.comdoaj.org In these studies, compounds that decrease motor activity may be profiled as having a sedative antipsychotic potential, whereas those that increase it might have an incisive neuroleptic profile. mdpi.com
The metabolism and pharmacokinetics of benzamide derivatives are also investigated in animal models. Studies on N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide, a phosphodiesterase IV (PDE IV) inhibitor, in rats and mice have been crucial in identifying its metabolites. Such studies often employ techniques like liquid chromatography-mass spectrometry (LC/MS) to quantify the parent compound and its metabolites in plasma, providing insights into its in vivo stability and biotransformation pathways.
The table below outlines the types of animal studies conducted on benzamide analogues and the key findings that shed light on their potential in vivo actions.
| Animal Model | Study Focus | Compound Class | Key Findings |
| Mice (NMRI) | Central Nervous System Effects | Newly synthesized benzamides | Certain benzamides were found to decrease investigatory capacity and either inhibit or stimulate motor activity, suggesting neuroleptic potential. mdpi.comdoaj.org |
| Rats and Mice | Metabolism and Pharmacokinetics | N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide (a PDE IV inhibitor) | In vivo studies confirmed the metabolic conversion of the parent compound to metabolites like 4-amino-3,5-dichloropyridine. |
| General Animal Models | Neurological Effects | Benzamide Riboside | In vivo studies are anticipated to determine its effectiveness for potential clinical trials, following potent in vitro cytotoxic activity. nih.gov |
Structure Activity Relationship Sar and Ligand Design Principles
Influence of Halogenation Patterns on Biological Activity and Selectivity
The presence and positioning of halogen atoms on the benzamide (B126) ring are critical determinants of a compound's physicochemical properties and its interaction with biological targets. The carbon-halogen (C-X) bond is a fundamental functional group in the synthesis of pharmaceuticals and agrochemicals. rsc.org
In molecules related to 3,5-Dichloro-4-methoxybenzamide, the 3,5-dichloro substitution pattern significantly impacts lipophilicity. For instance, in N-(3,5-dichloro-4-pyridinyl)-3,4-dihydroxybenzamide, the dichloro substitution on the pyridine (B92270) ring is known to increase lipophilicity, which can enhance membrane permeability and improve target engagement. This increased lipophilicity can be a key factor in the compound's ability to reach its site of action.
However, the effect of halogenation is highly context-dependent and varies with the specific molecular scaffold and biological target. In some studies on N-substituted benzamide derivatives, the introduction of a chlorine atom onto the phenyl ring was found to significantly decrease anti-proliferative activity. nih.gov Similarly, research on certain benzamide cores has shown that electron-withdrawing groups like fluorine are less tolerated at the C-5 position. acs.org The strategic placement of halogens can be controlled using directing groups during synthesis to achieve site-selective C-H bond functionalization, highlighting the importance of precise halogenation patterns for desired biological outcomes. rsc.org
Role of Methoxy (B1213986) Substitution in Ligand-Target Interactions
The methoxy group (–OCH₃) is a common substituent in many biologically active molecules and approved drugs, where it plays a multifaceted role in modulating ligand-target interactions, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov Although it can be viewed as a combination of a hydroxyl and a methyl group, its effects are often unique and more than the sum of its parts. nih.gov
As an electron-donating group, the 4-methoxy substituent on the benzamide ring can positively influence certain biological activities. acs.orgnih.gov For example, in studies of amino-substituted benzamides, the methoxy group was shown to enhance antioxidant properties. acs.orgnih.gov This is attributed to its ability to donate electron density to the aromatic ring, which can stabilize radical species formed during antioxidant activity.
The influence of methoxy substitution can also be complex, creating a subtle interplay between competing effects. In some molecular systems, methoxy groups have been found to increase intermolecular interactions, which can be beneficial for activity, while simultaneously increasing molecular polarity, which can sometimes be detrimental. rsc.org In the development of inhibitors for Mycobacterium tuberculosis, the addition of a methoxy group to a phenylethyl ring on a benzamide scaffold resulted in improved selectivity with little change to cytotoxicity. acs.org In other contexts, such as with 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the 3-methoxy group is an integral part of a scaffold optimized for potent and selective inhibition of the 12-lipoxygenase enzyme. nih.gov
Impact of N-Substitution Variations on Pharmacological Profile
Variations in the substituent attached to the amide nitrogen (N-substitution) can dramatically alter the pharmacological profile of benzamide-based compounds. This position is a key site for modification to fine-tune potency, selectivity, and pharmacokinetic properties.
Research on 2-phenoxybenzamides with antiplasmodial activity demonstrated a clear SAR based on N-substitution. Simple substitutions like N-formyl and N-carbamoyl resulted in weak activity and low selectivity. mdpi.com In contrast, bulkier groups like N-pivaloyl led to sub-micromolar antiplasmodial activity, indicating that the size and nature of the N-substituent are critical for potent inhibition. mdpi.com
Similarly, in a series of benzamides developed as inhibitors of Mycobacterium tuberculosis, moving from a primary amide (–CONH₂) to a secondary amide (e.g., N-methyl, –CONHCH₃) proved to be more potent. acs.org Further exploration showed a strong dependence on the size of the N-substituent, with smaller, electron-rich groups at the C-5 position of the benzamide core being the most active derivatives. acs.org
The following table summarizes research findings on how different N-substitutions on various benzamide scaffolds influence biological activity.
| Scaffold | N-Substituent | Target/Activity | Observed Effect | Source |
|---|---|---|---|---|
| 2-Phenoxybenzamide | N-formyl | Antiplasmodial (P. falciparum) | Weak activity (IC₅₀ = 15.64 µM) | mdpi.com |
| 2-Phenoxybenzamide | N-acetyl | Antiplasmodial (P. falciparum) | Improved activity (IC₅₀ = 2.890 µM) | mdpi.com |
| 2-Phenoxybenzamide | N-pivaloyl | Antiplasmodial (P. falciparum) | Sub-micromolar activity (IC₅₀ = 0.6593 µM) | mdpi.com |
| Benzamide Core | Primary Amide | Anti-tubercular (M. tuberculosis) | Potent | acs.org |
| Benzamide Core | N-methyl | Anti-tubercular (M. tuberculosis) | More potent than primary amide | acs.org |
| Benzamide Core | N-(2-methoxyethyl) | Anti-tubercular (M. tuberculosis) | Lower activity (IC₉₀ = 8.6 µM) | acs.org |
| Benzamide Core | N-cyclopropyl | Anti-tubercular (M. tuberculosis) | Lower activity (IC₉₀ = 4 µM) | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. plos.org These models are invaluable in modern drug discovery for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts. nih.gov
For a compound like this compound, a 3D-QSAR study would typically involve methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net In this approach, a set of structurally related benzamide derivatives with known biological activities (the training set) would be computationally aligned. researchgate.net The CoMFA method calculates the steric and electrostatic fields around the aligned molecules, while CoMSIA provides additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov
A statistical method, often Partial Least Squares (PLS), is then used to generate an equation that quantitatively links these calculated fields to the observed biological activities (e.g., IC₅₀ values). nih.gov The resulting QSAR model's predictive power is validated using an external test set of compounds not used in model generation. researchgate.net A robust model is considered to have good predictive ability if it meets certain statistical criteria, such as a high cross-validation coefficient (Q²) and external validation coefficient (R²ext > 0.5). nih.gov
Such a model for this compound and its analogs could generate contour maps indicating regions where, for example, increased steric bulk or positive electrostatic potential would likely enhance or diminish biological activity. These insights provide a rational basis for designing new derivatives with improved potency and selectivity.
Molecular Recognition and Ligand-Binding Site Analysis
Molecular recognition describes the specific interaction between a ligand, such as this compound, and its biological target, typically a protein binding site. acs.org Understanding these interactions at an atomic level is fundamental to structure-based drug design. A variety of experimental and computational methods are employed to identify and characterize these binding sites. drughunter.com
High-resolution techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide a detailed 3D picture of the ligand within its binding pocket, revealing the precise orientation and key interactions. drughunter.com These interactions are non-covalent and include hydrogen bonds, hydrophobic interactions, salt bridges, and van der Waals forces, all of which contribute to binding affinity. youtube.com Computational methods such as molecular docking are frequently used to predict the preferred binding pose of a ligand in a protein's active site. nih.gov
Biochemical methods like site-directed mutagenesis can further elucidate binding. By systematically mutating amino acid residues within a hypothesized binding pocket and measuring the resulting change in ligand affinity, researchers can identify the specific residues that are critical for binding. drughunter.com The binding process is dynamic and can induce conformational changes in the target protein. In some cases, ligand binding can trigger significant structural rearrangements, such as the movement of a surface loop, which in turn can affect protein function or intermolecular interactions. nih.gov Analysis of the binding site also considers factors like the shape and volume of the binding cavity and the ligand itself, as these physical properties must be complementary for effective binding to occur. nih.gov
Advanced Analytical Methods for Detection and Quantification in Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for the sensitive and selective quantification of chemical compounds in complex biological matrices. japsonline.com Its application involves the development of a robust method tailored to the specific physicochemical properties of 3,5-Dichloro-4-methoxybenzamide.
Method development typically begins with the optimization of mass spectrometric conditions by infusing a standard solution of the compound into the mass spectrometer. researchgate.net For benzamide-containing structures, positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often effective. uu.nlnih.gov The instrument is tuned to monitor specific mass transitions from a precursor ion (the molecular ion of the analyte) to one or more product ions, a process known as Multiple Reaction Monitoring (MRM). nih.gov This highly selective technique minimizes interference from matrix components.
Chromatographic separation is concurrently optimized to ensure good peak shape and separation from endogenous interferences. uu.nl Reversed-phase chromatography using a C18 column is a common starting point. uu.nlnih.govnih.gov The mobile phase often consists of an aqueous component with an acid modifier like formic acid to improve ionization and peak shape, and an organic solvent such as methanol (B129727) or acetonitrile (B52724). uu.nlnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure efficient elution of the analyte. uu.nl
Sample preparation is a critical step to ensure analyte recovery and minimize matrix effects. uu.nl Techniques like liquid-liquid extraction (LLE) with solvents such as methyl tert-butyl ether or solid-phase extraction (SPE) are employed to isolate the compound of interest from complex matrices like plasma. uu.nlnih.govnih.gov
Validation is performed according to established guidelines to demonstrate the method's reliability. nih.gov Key validation parameters include selectivity, linearity, precision, accuracy, recovery, and stability. nih.gov For instance, a method for a related benzamide (B126) derivative, N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide, was validated over a concentration range of 0.5–100 ng/mL in plasma, with intraday and interday precision and accuracy within ±20%. nih.gov
| Parameter | Typical Condition/Value | Source |
| Instrumentation | Triple Quadrupole Mass Spectrometer | researchgate.netuu.nl |
| Ionization Source | Electrospray Ionization (ESI) or APCI (Positive Mode) | uu.nlnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| LC Column | Zorbax SB C18 or Phenomenex Luna C18 (e.g., 100 x 2.0 mm, 3 µm) | nih.govnih.gov |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Methanol or Acetonitrile | uu.nlnih.govnih.gov |
| Flow Rate | 0.2 - 0.5 mL/min | nih.govnih.gov |
| Extraction | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | uu.nlnih.gov |
| Linearity Range | e.g., 1 - 1,000 ng/mL | nih.gov |
| Accuracy & Precision | Coefficient of Variation (CV) < 15% | nih.govnih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Content Uniformity
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or spectrofluorometric detection is a robust and widely used technique for assessing the purity of bulk this compound and for determining its content uniformity in solid forms.
For purity assessment, an HPLC method must be able to separate the main compound from any potential synthesis-related impurities or degradation products. nih.gov Method development focuses on selecting an appropriate stationary phase (column), mobile phase composition, and detector wavelength. A reversed-phase C18 column is commonly effective. The mobile phase is typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol, run under isocratic (constant composition) or gradient conditions.
Detection is often performed using a UV detector set at a wavelength where the benzamide chromophore exhibits maximum absorbance. For enhanced sensitivity and selectivity, particularly for compounds with native fluorescence, a spectrofluorometric detector can be utilized. nih.gov For example, a method developed for a different substituted benzamide used excitation and emission wavelengths of 270 nm and 370 nm, respectively. nih.gov
The validation of an HPLC method for purity involves assessing its specificity, linearity, range, accuracy, and precision. The method's reliability and selectivity are crucial, with a well-developed technique demonstrating good reproducibility, often with statistical coefficients of variation around 5% and high accuracy with a relative error of less than 2%. nih.gov The detection limit for a similar benzamide was reported to be as low as 1 ng/mL. nih.gov
| Parameter | Typical Condition/Value | Source |
| Instrumentation | High-Performance Liquid Chromatograph | nih.gov |
| Detector | UV-Vis or Spectrofluorometric Detector | nih.gov |
| Detection Wavelength | Ex: 270 nm, Em: 370 nm (for a related benzamide) | nih.gov |
| LC Column | Reversed-Phase C18 | nih.gov |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture | nih.gov |
| Reproducibility (RSD) | ~5% | nih.gov |
| Accuracy (Relative Error) | < 2% | nih.gov |
| Limit of Detection | e.g., 1-2 ng/mL | nih.gov |
Spectrophotometric Methods for Compound Quantification
Spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of this compound, particularly in bulk form or simple formulations. These methods are often based on the formation of a colored charge-transfer (CT) complex between the compound (as an electron donor) and a suitable π-acceptor reagent. ijpsonline.com
Potential π-acceptor reagents for a benzamide structure could include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranilic acid (PCA). ijpsonline.com The reaction involves the transfer of an electron from the electron-rich benzamide molecule to the electron-deficient acceptor, resulting in a colored complex that can be measured with a spectrophotometer. ijpsonline.com For instance, when PCA was used to quantify amiloride, a pink-colored complex was formed, which was measured at a maximum absorbance (λmax) of 508 nm. ijpsonline.com
The method involves reacting a known concentration of the compound with the reagent in a suitable solvent, such as acetonitrile, and allowing time for the color to develop fully. ijpsonline.com The absorbance of the resulting solution is then measured. A calibration curve is constructed by plotting the absorbance values versus a series of known concentrations of the compound. The concentration of an unknown sample can then be determined from this curve by following Beer's law. ijpsonline.com The method is validated for parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). ijpsonline.com
| Parameter | Example Value (using PCA reagent with Amiloride) | Source |
| Principle | Charge-Transfer (CT) Complex Formation | ijpsonline.com |
| π-Acceptor Reagent | p-Chloranilic Acid (PCA) or DDQ | ijpsonline.com |
| Solvent | Acetonitrile | ijpsonline.com |
| λmax | 508 nm | ijpsonline.com |
| Linearity Range | 1-6 µg/mL | ijpsonline.com |
| Limit of Detection (LOD) | 0.17 µg/mL | ijpsonline.com |
| Limit of Quantification (LOQ) | 0.52 µg/mL | ijpsonline.com |
Identification and Characterization of Metabolites and Degradation Products
Understanding the metabolic fate and degradation pathways of this compound is crucial. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is a key technology for the identification and structural elucidation of metabolites and degradation products. nih.govijpras.com
The process begins with exposing the parent compound to relevant conditions, such as in vitro metabolic systems (e.g., liver microsomes) or forced degradation conditions (e.g., acidic, basic, oxidative). nih.govnih.gov The resulting samples are then analyzed, typically by LC-MS/MS or LC-HRMS. nih.govijpras.com
Metabolite identification relies on detecting new mass signals in the post-incubation sample that are absent in the control. HRMS provides highly accurate mass measurements, which allow for the generation of putative elemental compositions for the unknown metabolites. ijpras.com Further structural information is obtained through tandem mass spectrometry (MS/MS), where the metabolite ion is fragmented, and the resulting fragmentation pattern is analyzed to deduce its structure. doe.gov
A common metabolic pathway for benzamide-containing compounds is hydrolysis of the amide bond. For example, studies on the related compound N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide confirmed that it undergoes hydrolysis both in vitro and in vivo to form the metabolite 4-amino-3,5-dichloropyridine. nih.gov It is plausible that this compound could undergo a similar hydrolysis to yield 3,5-dichloro-4-methoxybenzoic acid. Other potential metabolic transformations could include O-demethylation of the methoxy (B1213986) group to form a phenol (B47542), or hydroxylation on the benzene (B151609) ring. For instance, related structures include 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid. hmdb.ca
The identification of degradation products follows a similar approach, where the compound is subjected to stress conditions and the resulting impurities are characterized using techniques like LC-HRMS and potentially Nuclear Magnetic Resonance (NMR) for definitive structural confirmation. nih.gov
Computational and Theoretical Chemical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometry, electronic properties, and vibrational frequencies.
For 3,5-Dichloro-4-methoxybenzamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in a computational analysis. niscpr.res.in This process optimizes the molecule's three-dimensional structure to find its lowest energy conformation. From this optimized geometry, key structural parameters like bond lengths (e.g., C-Cl, C-O, C-N) and bond angles can be precisely determined.
Furthermore, DFT is used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. When compared with experimental data from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy, these calculations help in the definitive assignment of vibrational modes. niscpr.res.in Such analyses have been performed on related molecules like 3-chlorobenzamide (B146230) to validate their structural and vibrational characteristics. niscpr.res.in
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
In the context of this compound, docking simulations would be used to predict its binding affinity and mode of interaction with a specific biological target, such as an enzyme or a protein receptor. The process involves preparing the 3D structures of both the ligand (the benzamide) and the target protein. The docking algorithm then samples a vast number of possible binding poses, scoring them based on factors like intermolecular forces, geometric complementarity, and desolvation energy.
The output, often expressed as a binding energy or docking score (e.g., in kcal/mol), indicates the strength of the interaction. The simulation also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the benzamide (B126) and the amino acid residues in the protein's active site. niscpr.res.inajchem-a.com For example, studies on 3-chlorobenzamide have used docking to evaluate its potential as an inhibitor for breast and ovarian cancer-related proteins. niscpr.res.in
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Following molecular docking, Molecular Dynamics (MD) simulations can be employed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, offering insights into the flexibility of the system and the stability of the predicted binding pose.
An MD simulation of a this compound-protein complex would be placed in a simulated physiological environment (a box of water molecules with ions). nih.gov Over a simulation period (typically nanoseconds), the trajectory of every atom is tracked. This allows for the analysis of:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the ligand remains stably bound in the active site. nih.gov
Conformational Changes: MD can reveal how the protein's conformation might change upon ligand binding and how the ligand itself adapts its conformation within the binding pocket. nih.gov
Interaction Persistence: The simulation shows which key interactions (like hydrogen bonds) identified in docking are stable and persistent over time. nih.gov
These simulations are computationally intensive but provide critical information on the dynamic nature of the molecular recognition process. nih.gov
Quantum Chemical Calculations for Reactivity and Interaction Potentials
Quantum chemical calculations encompass a range of methods, including DFT, that are used to predict the intrinsic chemical reactivity of a molecule. These calculations can determine various chemical descriptors that quantify a molecule's behavior in a chemical reaction.
For this compound, these calculations would reveal its potential for various chemical transformations and interactions. Key reactivity descriptors that can be calculated include:
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released when an electron is added.
Electronegativity: A measure of the ability of an atom or molecule to attract electrons.
Chemical Hardness and Softness: These terms describe the resistance to change in electron distribution. A soft molecule is more polarizable and generally more reactive. researchgate.net
These parameters are derived from the energies of the frontier molecular orbitals and are valuable for understanding reaction mechanisms and predicting how the molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are standard computational methods that provide crucial insights into a molecule's reactivity and interaction sites.
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. It uses a color scale to show the charge distribution, where red typically indicates regions of negative potential (rich in electrons, e.g., around oxygen or nitrogen atoms) and blue indicates regions of positive potential (electron-poor, e.g., around hydrogen atoms). niscpr.res.in For this compound, an MEP map would identify the sites most susceptible to electrophilic and nucleophilic attack. The negative potential regions on the carbonyl oxygen and methoxy (B1213986) oxygen would be predicted as sites for electrophilic interaction, while positive regions could interact with nucleophiles. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity, optical properties, and kinetic stability. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.inresearchgate.net
Patent Landscape and Intellectual Property in Substituted Benzamide Research
Patents on Synthetic Processes of 3,5-Dichloro-4-methoxybenzamide and its Key Intermediates
The synthesis of this compound and its precursors is the subject of various patents, reflecting the industrial importance of efficient and scalable manufacturing processes. A key intermediate in many of these syntheses is 3,5-dichloro-4-hydroxybenzoic acid.
Patented methods for the preparation of this compound itself focus on improving yield, purity, and operational simplicity. One such patented method involves a two-step process starting with the methylation of 3,5-dichloro-4-hydroxybenzoic acid, which is then followed by amidation. This approach is noted for its mild reaction conditions and high yield. Another key patent describes a one-pot synthesis method, which streamlines the manufacturing process by reducing the number of separate steps, thereby lowering production costs and simplifying operations.
The preparation of the crucial intermediate, 3,5-dichloro-4-hydroxybenzoic acid, is also covered by patents. These patents often detail specific reaction conditions and catalysts to achieve high purity and yield. For instance, processes for preparing 3,5-dialkyl-4-hydroxybenzoic acids from the corresponding 2,6-dialkylphenols have been patented, showcasing the broader intellectual property surrounding these types of intermediates. nih.govgoogle.com A general method for preparing p-hydroxybenzoic acid, a related precursor, involves the Kolbe-Schmitt reaction, where an alkali metal salt of phenol (B47542) is reacted with carbon dioxide. google.com
The following table provides a summary of key patents related to the synthesis of this compound and its intermediates.
| Patent Number | Title | Key Innovation |
| CN102070617A | Method for preparing this compound | Details a two-step synthetic route involving methylation and subsequent amidation, noted for its mild conditions and high product yield. |
| CN112457088A | One-pot synthesis method of this compound | Describes a streamlined one-pot synthesis process designed for improved efficiency and reduced production costs. |
| CN101885746A | Preparation method of 3,5-dichloro-4-hydroxybenzoic acid | Outlines a specific method for the preparation of this key intermediate, which is crucial for the synthesis of the final product. |
| US4072707A | Preparation of 3,5-dialkyl-4-hydroxybenzoic acid nih.gov | A process for preparing sterically hindered 3,5-dialkyl-4-hydroxybenzoic acids from 2,6-dialkylphenols. nih.gov |
Patents on Novel Benzamide (B126) Derivatives with Defined Biological Activities
The core structure of substituted benzamides serves as a versatile scaffold for the design and synthesis of novel derivatives with a wide array of biological activities. The patent literature is rich with examples of new benzamide compounds engineered to interact with specific biological targets, highlighting the therapeutic potential of this class of molecules.
A significant area of patent activity involves benzamide derivatives as inhibitors of histone deacetylases (HDACs). google.com HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibitors are being actively investigated as anti-cancer agents. nih.govgoogle.comgoogle.com Patents in this area cover N-(2-aminophenyl)-benzamides and other substituted benzamides that have demonstrated potent anti-proliferative and differentiation-inducing activities in cancer cell lines. nih.govgoogle.comnih.gov
Another important class of patented benzamide derivatives are those that function as protein kinase inhibitors. nih.gov Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov Patents describe novel benzamide structures that selectively target specific kinases, offering the potential for more targeted and effective therapies. nih.gov More recently, benzamide derivatives have been patented as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, representing a promising strategy for cancer treatment. nih.gov
The table below summarizes representative patents for novel benzamide derivatives and their associated biological activities.
| Patent/Publication | Title/Subject | Defined Biological Activity |
| US7244751B2 | Histone deacetylase inhibitors of novel benzamide derivatives with potent differentiation and anti-proliferation activity google.com | Inhibition of histone deacetylase (HDAC) for the treatment of cell proliferative diseases like cancer. google.com |
| WO2005030711A1 | Protein kinase inhibitors nih.gov | Inhibition of protein kinases for the treatment of cancers such as colorectal, breast, and lung cancer. nih.gov |
| Eur J Med Chem. 2023;251:115243 | Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 nih.gov | Inhibition of PARP-1, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov |
| US9296732B2 | Substituted benzamides and their uses google.com | Inhibition of glucose transporter 1 (GLUT1), exploiting the metabolic vulnerability of certain cancer cells. google.com |
Intellectual Property Pertaining to Methodologies of Use in Research
Beyond the chemical compounds themselves, intellectual property rights also extend to the innovative methods of using substituted benzamides in research and development. These patents often protect the application of these compounds as tools to investigate biological processes or as components in screening assays to identify new drug candidates.
One area of patented research methodology involves the use of substituted benzamides in high-throughput screening (HTS) assays. For example, patents describe the use of HTS to identify small molecules, including benzamide derivatives, that are synthetically lethal to cells with specific genetic mutations, such as the loss of the VHL tumor suppressor gene. google.com This approach allows for the discovery of compounds that selectively target cancer cells while sparing normal tissues.
Furthermore, benzamide derivatives are being developed and patented as fluorescent probes for use in biomedical research. nih.govscience.govgoogle.com These fluorescently-labeled benzamides can be used in bio-imaging applications to visualize and study specific cellular structures or processes. science.gov For instance, a fluorescent probe can be designed to bind to a particular enzyme, allowing researchers to monitor its localization and activity within living cells. The development of such research tools is crucial for advancing our understanding of disease mechanisms and for the identification of new therapeutic targets. Patents in this area cover the novel fluorescent compounds themselves, as well as their specific applications in research assays. nih.govgoogle.com
The intellectual property surrounding these research methodologies is vital for companies and academic institutions as it protects their investment in developing novel approaches to drug discovery and basic research.
Emerging Research Directions and Prospects
Exploration of Novel Biological Targets beyond Current Understanding
While the biological activities of many benzamide (B126) derivatives are well-documented, the specific therapeutic targets of 3,5-dichloro-4-methoxybenzamide are not extensively characterized in publicly available literature. However, the broader family of benzamides has been shown to interact with a wide array of biological targets, suggesting promising avenues for future investigation into this particular compound.
Research into novel benzamide derivatives has revealed their potential as potent anticancer agents. For instance, certain derivatives have been found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. nih.gov Mechanistic studies have shown that these compounds can modulate the expression of key apoptotic proteins like Bax and Bcl-2, leading to the activation of caspase-dependent cell death pathways. nih.gov This suggests that this compound and its analogues could be investigated for their potential to target components of the apoptotic machinery in cancer cells.
Another significant area of exploration for benzamides is their activity as inhibitors of crucial signaling pathways. The Hedgehog signaling pathway, which is aberrantly activated in several cancers, has been a key focus. Novel benzamide derivatives have been identified as potent antagonists of the Smoothened (SMO) receptor, a critical component of this pathway. nih.govmdpi.com These compounds have demonstrated the ability to inhibit Hedgehog signaling and suppress the proliferation of cancer cell lines, including those resistant to existing therapies. nih.gov The structural motifs present in this compound make it a candidate for exploration as a modulator of such pathways.
Furthermore, the benzamide core is a key feature of ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological disorders and are overexpressed in many types of tumors, including prostate cancer. nih.gov The development of benzamide-based radioligands for PET imaging of these receptors highlights their potential as targeting moieties. nih.gov This opens the possibility that this compound could be a starting point for the design of new ligands with therapeutic or diagnostic applications related to sigma receptor function.
The exploration of these and other potential biological targets will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.
Development of Advanced Synthetic Methodologies for Complex Analogues
The synthesis of complex analogues of this compound is essential for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. Modern synthetic organic chemistry offers a plethora of advanced methodologies that can be applied to generate diverse libraries of these compounds.
Recent advancements in amide bond formation and functionalization provide powerful tools for creating novel derivatives. While traditional methods for amide synthesis are robust, newer strategies focus on milder reaction conditions and broader functional group tolerance. For example, methods for the direct conversion of amides into other functional groups, such as esters and heterocycles, using electrophilic activation strategies are emerging. acs.org These techniques could be employed to modify the benzamide moiety of this compound, leading to the discovery of compounds with novel biological activities.
The generation of diverse analogues often involves the synthesis of substituted benzamide precursors. For instance, the synthesis of various benzamide derivatives often starts from corresponding benzoic acids or benzoyl chlorides. The preparation of related dichlorinated and methoxylated benzoic acid intermediates has been described, providing a foundation for the synthesis of a wide range of analogues. pharmacompass.com
Furthermore, the development of multi-step synthetic sequences allows for the construction of highly functionalized molecules. For example, a three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) has been reported, showcasing a sequence of N-oxidation, C2-amide formation, and C4 SNAr reactions. rsc.org Such multi-step approaches can be adapted to create complex analogues of this compound with diverse substituents on the phenyl ring.
The ability to efficiently synthesize a wide variety of analogues is critical for the systematic exploration of the chemical space around this compound, ultimately leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles.
Integration of Artificial Intelligence and Machine Learning in Benzamide Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, and the field of benzamide research is no exception. These computational tools offer the potential to accelerate the discovery of novel compounds and optimize their properties with greater efficiency. beilstein-journals.orgbeilstein-journals.org
One of the key applications of AI and ML is in the prediction of biological activity and physicochemical properties. By training algorithms on large datasets of known benzamide derivatives and their associated biological data, it is possible to build models that can predict the activity of new, unsynthesized compounds. acs.org This allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving time and resources. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are also becoming increasingly accurate, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov
AI and ML are also being used to optimize reaction conditions for the synthesis of benzamides and other small molecules. beilstein-journals.orgbeilstein-journals.orgucla.edu By analyzing vast amounts of reaction data, machine learning algorithms can identify the optimal combination of catalysts, solvents, and other parameters to maximize yield and purity. rsc.org This data-driven approach can significantly reduce the number of experiments required to develop efficient synthetic routes. For example, bandit optimization algorithms, inspired by the "multi-armed bandit problem," have been successfully used to identify generally applicable reaction conditions with minimal experimentation. ucla.edu
Furthermore, generative models, a type of AI, can design entirely new benzamide analogues with desired properties. These models can learn the underlying patterns in existing chemical structures and generate novel molecules that are predicted to be active against a specific biological target. This de novo design capability has the potential to unlock new areas of chemical space and lead to the discovery of truly innovative therapeutic agents.
The continued development and application of AI and ML promise to significantly enhance the efficiency and effectiveness of research into this compound and other promising compounds.
Application as Probes in Chemical Biology
Chemical probes are essential tools for dissecting complex biological processes. The benzamide scaffold, due to its versatile chemical nature and ability to be functionalized, is an attractive framework for the development of such probes. This compound and its derivatives have the potential to be developed into valuable tools for chemical biology research.
One of the most promising applications is in the development of fluorescent probes for cellular imaging. chimia.ch By attaching a fluorophore to the benzamide core, it is possible to create molecules that can visualize specific cellular components or processes. For example, benzamide derivatives have been incorporated into fluorescent probes for imaging sigma receptors in prostate cancer cells. nih.gov The design of such probes often involves creating a ligand that binds to the target of interest with high affinity and selectivity, and then conjugating it to a fluorescent dye. The inherent properties of some heterocyclic scaffolds, like benzimidazole (B57391), which can be combined with benzamide structures, offer tunable fluorescence and have been used to develop probes for sensing pH changes in lysosomes. researchgate.netresearchgate.net
Benzothiadiazole (BTD) derivatives, which can be conceptually linked to benzamide structures through bioisosteric replacement, have also emerged as a new class of fluorescent probes for bioimaging. nih.gov These probes exhibit favorable photophysical properties, including large Stokes shifts and high quantum yields, making them well-suited for cellular imaging applications. nih.gov
Beyond imaging, benzamide derivatives can be designed as affinity-based probes to identify and study protein targets. By immobilizing a benzamide ligand on a solid support, it is possible to capture its binding partners from a complex biological sample. This approach, known as affinity chromatography or chemical proteomics, can be used to identify novel biological targets of this compound and its analogues.
The development of chemical probes based on the this compound scaffold will provide invaluable tools for elucidating its mechanism of action and for exploring the broader biological roles of its targets.
Q & A
Q. How should researchers interpret conflicting cytotoxicity data for this compound in different cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
